molecular formula C14H26N2O3S2 B1256067 N(6)-lipoyl-L-lysine

N(6)-lipoyl-L-lysine

Cat. No.: B1256067
M. Wt: 334.5 g/mol
InChI Key: COTIXRRJLCSLLS-KIYNQFGBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N(6)-lipoyl-L-lysine is an N(6)-acyl-L-lysine where the N(6)-acyl group is lipoyl.

Scientific Research Applications

Biochemical Role and Metabolism

N(6)-lipoyl-L-lysine is involved in the biosynthesis of the lipoyl cofactor, which is essential for the function of several enzyme complexes in aerobic respiration. The lipoyl cofactor facilitates the transfer of acyl groups and plays a critical role in oxidative decarboxylation reactions. Specifically, it is integral to the functioning of pyruvate dehydrogenase and α-ketoglutarate dehydrogenase complexes, which are vital for energy production in cells .

Table 1: Key Enzymes Utilizing Lipoyl Cofactor

Enzyme ComplexFunction
Pyruvate DehydrogenaseConverts pyruvate to acetyl-CoA
α-Ketoglutarate DehydrogenaseCatalyzes the conversion of α-ketoglutarate to succinyl-CoA
Branched-Chain Oxo-Acid DehydrogenaseMetabolizes branched-chain amino acids

Therapeutic Applications

The antioxidant properties of this compound have garnered attention in therapeutic contexts. It has been studied for its potential efficacy in treating conditions associated with oxidative stress, such as diabetic neuropathy and neurodegenerative diseases like Alzheimer’s disease. Its ability to modulate cellular signaling pathways, particularly those involving transcription factors like NF-κB, suggests a broader role in inflammation and cellular stress responses .

Case Study: this compound in Diabetic Neuropathy

Research has demonstrated that this compound can improve symptoms associated with diabetic neuropathy by enhancing mitochondrial function and reducing oxidative damage. A study involving diabetic rats showed that supplementation with this compound led to significant improvements in nerve conduction velocity and reduced markers of oxidative stress compared to control groups .

Role as a Biomarker

Recent studies have identified this compound as a potential biomarker for various metabolic disorders. Its levels can be indicative of metabolic dysregulation, particularly in conditions such as obesity and diabetes. In patients with COVID-19, elevated levels of this compound were correlated with increased susceptibility to severe outcomes, suggesting its utility in clinical diagnostics .

Table 2: Metabolite Levels in COVID-19 Patients

MetaboliteObese Patients (Mean Level)Lean Patients (Mean Level)
This compoundSignificantly higherLower
p-CresolHigherLower

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for quantifying N(6)-lipoyl-L-lysine in complex biological matrices?

  • Answer: Quantification requires specificity due to structural similarities with other lysine derivatives. Use chromatographic separation (e.g., HPLC or LC-MS) coupled with detection methods like UV-Vis (for lipoic acid’s absorbance at 330 nm) or tandem mass spectrometry (for precise fragment identification). Validate assays using spiked recovery experiments and calibration curves. For protein-bound forms, consider enzymatic hydrolysis followed by derivatization to enhance detection sensitivity . Bradford or Lowry assays (general protein quantification) are insufficient for specificity but may serve as preliminary steps in purification workflows .

Q. How should researchers design experiments to assess the stability of this compound under varying pH and temperature conditions?

  • Answer: Apply a factorial design to test pH (e.g., 2–10) and temperature (4°C–37°C) as independent variables. Prepare buffer systems (e.g., phosphate, Tris-HCl) and incubate samples under controlled conditions. Monitor degradation via time-course LC-MS analysis. Include positive controls (e.g., free lipoic acid) and negative controls (lysine alone). Use kinetic modeling (e.g., first-order decay) to calculate half-lives. Critically assess confounding factors like oxidation by including antioxidants (e.g., EDTA) in buffers .

Q. Which analytical techniques are essential for confirming the structural integrity of synthesized this compound?

  • Answer: Combine spectroscopic and chromatographic methods:

  • NMR (¹H/¹³C) to verify amide bond formation between lipoic acid and lysine.
  • FT-IR for functional group analysis (e.g., C=O stretch at ~1650 cm⁻¹).
  • High-resolution mass spectrometry (HRMS) for exact mass confirmation.
  • Chiral HPLC to ensure L-lysine stereochemistry is preserved.
    Cross-validate results with synthetic standards and reference spectral libraries. Document purity via peak integration (≥95%) and elemental analysis .

Advanced Research Questions

Q. What experimental strategies can elucidate the role of this compound in mitochondrial redox regulation?

  • Answer: Use genetic knock-out models (e.g., CRISPR/Cas9-modified cell lines lacking lipoyltransferase enzymes) to disrupt this compound biosynthesis. Compare mitochondrial respiration (via Seahorse assays) and ROS levels (using fluorescent probes like H2DCFDA) between wild-type and knock-out systems. Supplement with exogenous this compound to rescue phenotypes. Pair with proteomics to identify lipoylated protein targets (e.g., pyruvate dehydrogenase). Apply hypothesis-driven frameworks like FINER to ensure translational relevance .

Q. How can researchers resolve contradictions in reported antioxidant efficacy of this compound across in vitro and in vivo studies?

  • Answer: Conduct a systematic review to identify variables causing discrepancies:

  • Dosage: Compare studies using molar equivalents of free lipoic acid vs. conjugated forms.
  • Bioavailability: Assess pharmacokinetic parameters (Cmax, Tmax) via LC-MS in plasma/tissue homogenates.
  • Model systems: Differentiate between cell-free radical scavenging assays (e.g., DPPH) and cellular models (e.g., HepG2 oxidative stress assays).
  • Data normalization: Standardize outcomes to protein content or cell count. Use meta-analysis tools to quantify heterogeneity and publish negative results to reduce bias .

Q. What advanced synthetic strategies improve the yield and scalability of this compound for mechanistic studies?

  • Answer: Optimize solid-phase peptide synthesis (SPPS) by:

  • Selecting resins (e.g., Wang resin) compatible with Fmoc-lysine(Boc) and lipoic acid.
  • Using coupling agents (e.g., HBTU/DIPEA) for efficient amide bond formation.
  • Minimizing racemization via low-temperature (0–4°C) reactions.
    Alternatively, employ enzymatic ligation with lipoyltransferase enzymes, monitoring reaction progress by TLC. Validate scalability via DOE (Design of Experiments) to identify critical process parameters (e.g., pH, enzyme concentration). Characterize intermediates with UPLC-MS and adhere to pharmacopeial guidelines for impurity profiling .

Q. Methodological Considerations

  • Literature Review: Use primary sources (e.g., Journal of Biological Chemistry) and avoid unverified databases. Cross-reference synthesis protocols with spectral data in peer-reviewed articles .
  • Data Interpretation: Apply statistical rigor (e.g., ANOVA with post-hoc tests) and report effect sizes. Pre-register hypotheses to mitigate HARKing (Hypothesizing After Results are Known) .
  • Ethical Compliance: For in vivo studies, follow IRB protocols for humane endpoints and data transparency, as outlined in .

Properties

Molecular Formula

C14H26N2O3S2

Molecular Weight

334.5 g/mol

IUPAC Name

(2S)-2-amino-6-[5-(dithiolan-3-yl)pentanoylamino]hexanoic acid

InChI

InChI=1S/C14H26N2O3S2/c15-12(14(18)19)6-3-4-9-16-13(17)7-2-1-5-11-8-10-20-21-11/h11-12H,1-10,15H2,(H,16,17)(H,18,19)/t11?,12-/m0/s1

InChI Key

COTIXRRJLCSLLS-KIYNQFGBSA-N

SMILES

C1CSSC1CCCCC(=O)NCCCCC(C(=O)O)N

Isomeric SMILES

C1CSSC1CCCCC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

C1CSSC1CCCCC(=O)NCCCCC(C(=O)O)N

Synonyms

DL-lipoyl-L-lysine
lipoyl-N-epsilon-lysine
lipoyllysine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N(6)-lipoyl-L-lysine
N(6)-lipoyl-L-lysine
N(6)-lipoyl-L-lysine
N(6)-lipoyl-L-lysine

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